molecular formula C17H13N3O B15041629 N'-[(E)-pyridin-2-ylmethylidene]naphthalene-1-carbohydrazide

N'-[(E)-pyridin-2-ylmethylidene]naphthalene-1-carbohydrazide

Cat. No.: B15041629
M. Wt: 275.30 g/mol
InChI Key: YWVIYBAKVZPQHX-XDHOZWIPSA-N
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Description

N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is derived from the condensation of pyridine-2-carbaldehyde and naphthalene-1-carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-2-carbaldehyde and naphthalene-1-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of the aldehyde and hydrazide in ethanol and heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and solvent choice. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE involves its interaction with metal ions and biological targets. As a Schiff base, it can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The compound’s hydrazone moiety can also interact with biological macromolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
  • E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both pyridine and naphthalene moieties. This dual functionality allows it to form diverse complexes and exhibit a wide range of biological activities. Its ability to act as a versatile ligand in coordination chemistry further distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(20-19-12-14-8-3-4-11-18-14)16-10-5-7-13-6-1-2-9-15(13)16/h1-12H,(H,20,21)/b19-12+

InChI Key

YWVIYBAKVZPQHX-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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